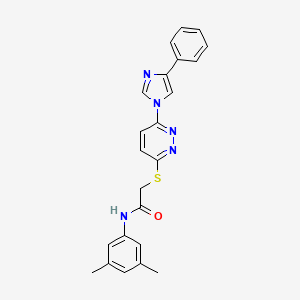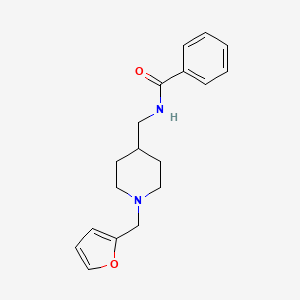
2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a cyclopropylmethylthio group and a fluorine atom in the structure of this compound potentially enhances its pharmacological profile and chemical stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Cyclopropylmethylthio Group: The cyclopropylmethylthio group can be attached through a nucleophilic substitution reaction using cyclopropylmethylthiol and an appropriate leaving group, such as a halide or tosylate, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Aminoquinazolinones, thioquinazolinones.
Aplicaciones Científicas De Investigación
2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the cyclopropylmethylthio group may enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-((cyclopropylmethyl)thio)-quinazolin-4(3H)-one: Lacks the fluorine atom, which may result in different pharmacological properties.
8-fluoroquinazolin-4(3H)-one: Lacks the cyclopropylmethylthio group, which may affect its chemical stability and biological activity.
2-((methylthio)-8-fluoroquinazolin-4(3H)-one: Contains a methylthio group instead of a cyclopropylmethylthio group, potentially altering its pharmacokinetics and pharmacodynamics.
Uniqueness
2-((cyclopropylmethyl)thio)-8-fluoroquinazolin-4(3H)-one is unique due to the combined presence of the cyclopropylmethylthio group and the fluorine atom, which may enhance its chemical stability, binding affinity, and selectivity towards biological targets, making it a promising candidate for further research and development.
Propiedades
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-8-fluoro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c13-9-3-1-2-8-10(9)14-12(15-11(8)16)17-6-7-4-5-7/h1-3,7H,4-6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGZLAWMVIOKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=NC3=C(C=CC=C3F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2690566.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)acetamide](/img/structure/B2690567.png)





![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2690575.png)



![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2690583.png)
![2-Chloro-N-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2690584.png)
